2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-methoxypyridin-3-yl)methyl)propanamide
説明
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-((2-methoxypyridin-3-yl)methyl)propanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a cyclopropyl group at the 3-position and a propanamide linker connected to a 2-methoxypyridin-3-ylmethyl moiety. The cyclopropyl group may enhance metabolic stability, while the methoxy substituent on the pyridine ring could influence solubility and binding affinity.
特性
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-methoxypyridin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11(21-15(22)8-7-14(20-21)12-5-6-12)16(23)19-10-13-4-3-9-18-17(13)24-2/h3-4,7-9,11-12H,5-6,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWXSMGXMDAKGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(N=CC=C1)OC)N2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous propanamide derivatives reported in recent literature, focusing on synthetic yields, physicochemical properties, and inferred biological activity.
Key Observations:
Synthetic Yields :
- The target compound’s cyclopropyl group may contribute to moderate synthetic yields (analogous to cyclopentylmethoxy derivatives in , which show 70–75% yields) . Bulky substituents (e.g., hexyloxy in ) reduce yields (44%), likely due to steric hindrance .
Physicochemical Properties :
- Cyclopropyl substituents generally lower melting points compared to bulkier groups (e.g., cyclohexylmethoxy derivatives in melt at 108–110°C vs. cyclopentylmethoxy at 112–114°C) . The target compound’s methoxy group may improve solubility relative to trifluoromethyl-containing analogs .
Biological Activity :
- Propanamides with sulfonamido groups (e.g., compounds in and ) exhibit TRPV1 antagonist activity, suggesting the target compound may share similar mechanisms . The absence of a trifluoromethyl group in the target compound could reduce metabolic stability but improve selectivity.
Table 2: Inferred Bioactivity Comparison
Research Findings and Implications
- Methoxy vs. Trifluoromethyl : The 2-methoxy group may reduce hydrophobicity compared to trifluoromethyl analogs, improving aqueous solubility and oral bioavailability.
- Cyclopropyl vs. Cycloalkyl : Cyclopropyl’s smaller size may reduce steric clashes in target binding pockets compared to cyclopentyl or cyclohexyl groups .
Q & A
Q. What are the key synthetic considerations for achieving high purity in the synthesis of this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by functionalization with cyclopropyl and 2-methoxypyridinylmethyl groups. Critical steps include:
- Acetylation/amidation : Use of anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using diazo compounds under controlled temperatures (0–5°C) to avoid side reactions .
- Purification : Employ gradient HPLC with a C18 column and trifluoroacetic acid (TFA) buffer to isolate intermediates and final product . Reaction solvents (e.g., DMF, THF) must be rigorously dried to prevent hydrolysis of sensitive intermediates .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR spectroscopy : 1H and 13C NMR can resolve the pyridazinone core (δ 6.8–7.5 ppm for aromatic protons) and cyclopropyl protons (δ 1.2–1.8 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]+ at m/z 385.1662 for C19H21N4O3) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide N-H bonds (3300 cm⁻¹) .
Q. How can reaction yields be optimized for the final amidation step?
- Coupling reagents : Use HATU or EDCI/HOBt for efficient amide bond formation, reducing racemization .
- Solvent selection : Polar aprotic solvents like DMF improve reagent solubility but require low temperatures (0–4°C) to minimize side reactions .
- Stoichiometry : A 1.2:1 molar ratio of acylating agent to amine ensures complete conversion .
Advanced Research Questions
Q. How do conflicting reports on biological activity (e.g., enzyme inhibition vs. no activity) arise, and how can they be resolved?
Discrepancies often stem from variations in assay conditions (e.g., pH, enzyme isoforms, or compound solubility). Methodological solutions include:
- Orthogonal assays : Compare fluorescence-based assays with radiometric methods to confirm target engagement .
- Solubility optimization : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
- Structural analogs : Test derivatives (e.g., replacing cyclopropyl with methyl) to isolate pharmacophoric groups .
Q. What computational strategies predict binding modes to biological targets like kinases or GPCRs?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QKK) to model interactions between the pyridazinone core and ATP-binding pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Lys68 in kinase targets) .
- QSAR models : Develop 2D descriptors (e.g., logP, polar surface area) to correlate structural features with IC50 values .
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
- pH-dependent degradation : Perform accelerated stability studies (37°C, pH 7.4 PBS buffer) with LC-MS monitoring. Hydrolysis of the amide bond is a common degradation pathway .
- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation products (e.g., hydroxylation at cyclopropyl) .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the pyridazinone ring .
Q. What strategies address low bioavailability in preclinical models?
- Prodrug design : Introduce ester moieties at the amide group to enhance membrane permeability, with enzymatic cleavage in target tissues .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to improve solubility and prolong half-life .
- PK/PD modeling : Fit plasma concentration-time data to two-compartment models using NONMEM to guide dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
